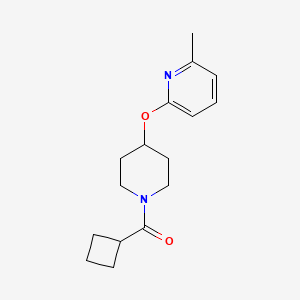![molecular formula C7H6N4O2 B2659473 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2287281-27-8](/img/structure/B2659473.png)
4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid” is a heterocyclic compound . It has a molecular formula of C7H6N4O2, an average mass of 178.148 Da, and a monoisotopic mass of 178.049072 Da .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves various techniques such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis process also involves the use of sodium hydroxide solution and chloroacetyl chloride solution .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring and a pyrazine ring . The compound has a molecular weight of 163.14 .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrazine derivatives have been found to exhibit various biological activities, such as inhibiting TRKA . They have also been used in the synthesis of more complex pharmaceutical and biologically active compounds .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Dyes for Polyester Fibers
The study by Rangnekar and Dhamnaskar (1990) explored the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines and their application as disperse dyes for polyester fibers. This research indicates the potential of pyrazolo[1,5-a]pyrazine derivatives in textile coloring, highlighting their fastness properties on polyester materials. Read more.
Pharmacological Applications
Antitumor and Antimicrobial Activities
Riyadh (2011) conducted research on enaminones derived from N-arylpyrazole, leading to substituted pyrazoles with observed antitumor and antimicrobial activities. This study presents a method for synthesizing compounds that could serve as leads for developing new therapeutic agents. Read more.
Antibacterial Activities
Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The findings suggest that certain derivatives, especially the sulfamide variant, exhibit significant antibacterial effectiveness against both Gram-positive and Gram-negative bacteria. Read more.
Bioconversion Applications
Antituberculous Agents
The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, as investigated by Wieser, Heinzmann, and Kiener (1997), showcases the utility of microbial processes in generating valuable building blocks for antituberculous drug synthesis. This approach emphasizes the role of biotransformation in pharmaceutical ingredient production. Read more.
Propiedades
IUPAC Name |
4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)3-10-11(5)2-1-9-6/h1-3H,(H2,8,9)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZNAENFVDAHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)





![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)




![1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2659410.png)

![4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2659412.png)
